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For Researchers, Scientists, and Drug Development Professionals

Introduction
Apinac, also known by its code name AKB-57, is a synthetic cannabinoid that has been

identified in forensic samples.[1] As a research chemical, understanding its chemical

properties, metabolic fate, and biological activity is crucial for the scientific and drug

development communities. This technical guide provides a detailed overview of the current

scientific knowledge regarding Apinac (AKB-57), including its chemical structure, metabolic

pathways, and analytical methodologies.

Chemical Structure and Properties
Apinac (AKB-57) is chemically identified as adamantan-1-yl 1-pentyl-1H-indazole-3-

carboxylate.[2] It belongs to the indazole class of synthetic cannabinoids and is structurally

related to other compounds of forensic interest. The key structural features include a pentyl-

substituted indazole core linked via an ester to an adamantane moiety.
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Property Value Reference

IUPAC Name
adamantan-1-yl 1-pentyl-1H-

indazole-3-carboxylate
[2]

Synonyms AKB-57, APINAC [1][2]

Molecular Formula C23H30N2O2 [1]

Molecular Weight 366.5 g/mol [1]

SMILES
CCCCCn1c2ccccc2c(c1)C(=O)

OC13CC4CC(C1)CC(C4)C3
[1]

InChI Key
KCCVWUAAHDXNNQ-

UHFFFAOYSA-N
[1]

Synthesis
The synthesis of Apinac (AKB-57) involves the esterification of 1-pentyl-1H-indazole-3-

carboxylic acid with 1-adamantanol. While a detailed, step-by-step protocol for the synthesis of

Apinac is not readily available in the peer-reviewed literature, a general synthetic approach

can be inferred from the synthesis of analogous compounds. The final esterification step would

likely proceed via the reaction of 1-pentyl-1H-indazole-3-carbonyl chloride (prepared from the

corresponding carboxylic acid) with 1-adamantanol in the presence of a non-nucleophilic base,

or through a direct coupling of the carboxylic acid and the alcohol using a coupling agent such

as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Metabolism
The metabolism of Apinac has been investigated in rat models, revealing that the primary

metabolic pathway is ester hydrolysis. This cleavage of the ester bond results in the formation

of 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanol.[2] These primary metabolites

can undergo further phase I and phase II metabolic transformations.

Key Metabolic Reactions:

Ester Hydrolysis: The most prominent metabolic reaction.[2]
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Hydroxylation: Occurs on both the pentyl chain and the adamantyl cage.[2]

Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites.[2]

Glucuronidation: Phase II conjugation of hydroxylated metabolites.[2]

Ten metabolites of Apinac have been identified in rat urine.[2] The major metabolites result

from the hydrolysis of the ester linkage, followed by oxidation of the resulting carboxylic acid

and alcohol.

In Vivo Metabolism Experimental Protocol (Rat Model)
The following provides a general outline of an in vivo metabolism study based on published

research for Apinac.[2]

Animal Model: Male Wistar rats.

Compound Administration: Apinac is dissolved in a suitable vehicle (e.g., a mixture of

ethanol, Tween 80, and saline) and administered via intraperitoneal injection.

Sample Collection: Urine and feces are collected at specified time intervals (e.g., 0-24h, 24-

48h) using metabolic cages.

Sample Preparation (Urine):

An aliquot of urine is diluted with buffer.

For the analysis of glucuronidated metabolites, the sample is incubated with β-

glucuronidase at 37°C.

Metabolites are extracted using solid-phase extraction (SPE) with a suitable sorbent (e.g.,

C18).

The extract is evaporated to dryness and reconstituted in a mobile phase for LC-MS

analysis.

Instrumentation: High-resolution mass spectrometry (e.g., LC-QTOF-MS) is employed for the

identification of metabolites.
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Analytical Methodology
The detection and quantification of Apinac and its metabolites in biological matrices are

typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This

technique offers the high sensitivity and selectivity required for forensic and research

applications.

Hypothetical Validated LC-MS/MS Protocol for Apinac in
Human Plasma
The following is a hypothetical, yet representative, protocol for the quantitative analysis of

Apinac in human plasma, based on established methods for other synthetic cannabinoids.

1. Sample Preparation (Protein Precipitation):

To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile containing an appropriate
internal standard (e.g., Apinac-d5).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of
nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

Ionization: Electrospray ionization (ESI), positive mode.
Scan Type: Multiple Reaction Monitoring (MRM).
Hypothetical MRM Transitions:
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Apinac: Q1: 367.2 m/z -> Q3: 173.1 m/z (quantifier), 215.2 m/z (qualifier).
Apinac-d5 (IS): Q1: 372.2 m/z -> Q3: 173.1 m/z.
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage,
source temperature, gas flows).

Parameter Recommended Value

Linearity 0.1 - 100 ng/mL

Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Intra- and Inter-day Precision < 15% RSD

Accuracy 85 - 115%

Matrix Effect < 15%

Recovery > 80%

Pharmacological Activity & Signaling Pathways
As a synthetic cannabinoid, Apinac is presumed to act as an agonist at the cannabinoid

receptors, CB1 and CB2. However, to date, there is a lack of publicly available quantitative

data on the binding affinity (Ki) and functional potency (EC50) of Apinac at these receptors.

The CB1 receptor is primarily expressed in the central nervous system and mediates the

psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the

immune system.

Upon binding to the G-protein coupled cannabinoid receptors (GPCRs), Apinac is expected to

initiate a downstream signaling cascade. For CB1 and CB2 receptors, agonist binding typically

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels, and the modulation of ion channels and mitogen-activated protein kinase

(MAPK) pathways.
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Figure 1: Generalized Cannabinoid Receptor 1 (CB1) Signaling Pathway.

Experimental Workflow for Receptor Binding Assay
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A competitive radioligand binding assay is a standard method to determine the binding affinity

of a compound for a receptor. The following is a generalized workflow.

Start

Prepare Membranes
(Expressing CB1/CB2)
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(e.g., [3H]CP-55,940)
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Figure 2: Workflow for a Cannabinoid Receptor Binding Assay.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1163289?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apinac (AKB-57) is a synthetic cannabinoid of forensic significance. Its chemical structure is

well-defined, and its primary metabolic pathways in rats have been elucidated, with ester

hydrolysis being the major route of biotransformation. While standardized analytical methods

for its detection are based on LC-MS/MS, a specific, validated protocol for routine quantification

is not widely published. Furthermore, there is a notable absence of quantitative

pharmacological data, including receptor binding affinities and functional potencies, in the

public domain. Further research is required to fully characterize the pharmacological and

toxicological profile of Apinac.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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